Benzyl homoveratrylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

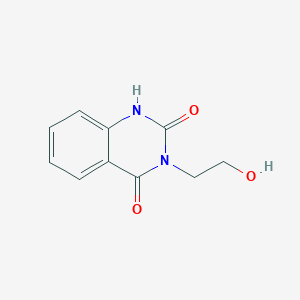

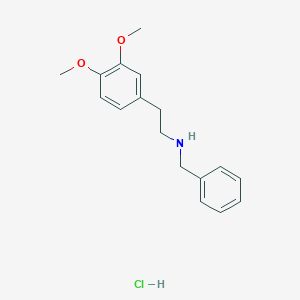

Benzyl homoveratrylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO2 and a molecular weight of 307.8 g/mol. It is a derivative of homoveratrylamine, which is known for its applications in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

It’s structurally similar compound, benzylamine, is known to interact with enzymes such as trypsin-1 and trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.

Mode of Action

It’s likely that it interacts with its targets in a manner similar to benzylamine, leading to changes in the function of these targets .

Biochemical Pathways

A study on a similar compound, benzylamine, suggests that it might be involved in the formation of benzyl nitrile in tea plants . This process involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile .

Result of Action

Based on its structural similarity to benzylamine, it might have similar effects, such as interacting with enzymes and potentially influencing their function .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzyl-[2-(3,4-Dimethoxy-Phenyl)-Ethyl]-Amine Hydrochloride are not fully understood yet. It is known that it is synthesized from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of Benzyl-[2-(3,4-Dimethoxy-Phenyl)-Ethyl]-Amine Hydrochloride is not well understood. It is known that it is involved in the synthesis of bis-tetrahydroisoquinolines

Metabolic Pathways

The metabolic pathways that Benzyl-[2-(3,4-Dimethoxy-Phenyl)-Ethyl]-Amine Hydrochloride is involved in are not well understood. It is known that homoveratric acid, a potential metabolite of homoveratrylamine, is a main urinary metabolite of homoveratrylamine . The specific enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl homoveratrylamine hydrochloride can be synthesized through the Bischler–Napieralski reaction, which involves the cyclization of amides derived from homoveratrylamine and various dibasic acids . The reaction typically requires heating the mixture of homoveratrylamine and the dibasic acid in methanol, followed by the addition of a condensing agent such as phosphorus oxychloride (POCl3) . The resulting product is then purified using standard techniques like recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Benzyl homoveratrylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl homoveratrylamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and alkaloids.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Homoveratrylamine: A precursor to benzyl homoveratrylamine hydrochloride, known for its role in the synthesis of isoquinoline derivatives.

Homoveratric Acid: Another related compound used in the synthesis of molecularly imprinted polymers.

Uniqueness: this compound stands out due to its specific structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGJZQQFEBNHQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933056 |

Source

|

| Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472-54-4 |

Source

|

| Record name | Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)

![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)